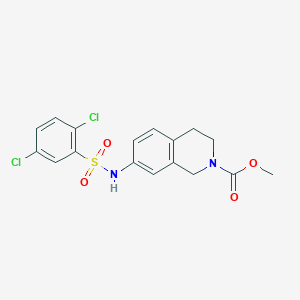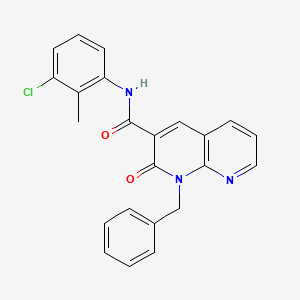![molecular formula C18H20N6OS B2914776 N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-91-6](/img/structure/B2914776.png)
N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolopyridazine core through a cyclization reaction. This can be achieved by reacting an appropriate pyridine derivative with a hydrazine derivative under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the cyclohexyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Scale-up reactions and late-stage functionalization are also crucial for industrial production, ensuring that the compound can be produced in large quantities with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation or modulate receptors involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridines: These compounds share a similar triazolopyridazine core and exhibit various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds are known for their antiviral and antimicrobial activities and share structural similarities with the compound .
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives exhibit anti-tumor activity and possess similar structural features.
Uniqueness
N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the cyclohexyl and acetamide groups, along with the triazolopyridazine core, contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-16(20-14-6-2-1-3-7-14)12-26-17-9-8-15-21-22-18(24(15)23-17)13-5-4-10-19-11-13/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFJMBBDXPYMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2914695.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2914698.png)
![N-(4-acetylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2914699.png)

![4-bromo-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-1H-pyrazole](/img/structure/B2914702.png)
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2914706.png)

![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2914710.png)
![1-benzyl-N-[(oxolan-2-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914711.png)
![2-bromo-N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2914712.png)
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2914713.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914716.png)
